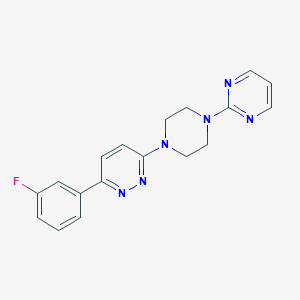![molecular formula C25H18FNOS B2425160 4-[(E)-2-(4-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline CAS No. 865658-59-9](/img/structure/B2425160.png)
4-[(E)-2-(4-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-2-(4-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline, or 4-F-2-E-8-P-2,3-DHTQ for short, is a synthetic molecule that has been studied for its potential applications in a variety of scientific research fields. It is a member of the thienoquinoline family of molecules, which are known for their unique properties that make them attractive for research applications. This molecule has been studied for its potential uses in drug discovery, photochemistry, and other areas of research.
科学的研究の応用
Optical and Electrical Properties
- Optical Properties: The structural and optical properties of compounds closely related to 4-[(E)-2-(4-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline, like 2-Amino-6-ethyl-5-oxo-4-(3-phenoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c] quinoline-3-carbonitrile, were studied. These compounds were found to be polycrystalline in powder form and turned into nanocrystallites dispersed in an amorphous matrix upon thermal deposition to form thin films. The optical properties, such as absorption parameters, molar extinction coefficient, oscillator strength, and electric dipole strength, were determined based on spectrophotometer measurements (Zeyada et al., 2016).
- Electrical Properties: The AC electrical conductivity and dielectrical properties of similar compounds were determined, highlighting the influence of substitution groups on these parameters. The AC electrical conduction was governed by the correlated barrier hopping (CBH) mechanism, and dielectric behaviors were investigated using the impedance spectroscopy technique, revealing a remarkable dependence on frequency and temperature (Zeyada et al., 2016).
Photophysical Properties
- Excited-state Intramolecular Proton Transfer (ESIPT): Compounds related to 4-[(E)-2-(4-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline exhibited intriguing photophysical behaviors. These compounds showed single absorption in studied solvents and dual emissions (normal emission and ESIPT emission), with large Stokes’ shift emission patterns. The photophysical study demonstrated that the emission properties of the compounds depend on solvent polarity, and they are thermally stable up to 300 °C (Padalkar & Sekar, 2014).
Biological and Medicinal Applications
- Antimycobacterial Activity: Certain quinoline derivatives, including those structurally related to 4-[(E)-2-(4-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline, were synthesized and evaluated for in vitro antimycobacterial activity against Mycobacterium tuberculosis. Some derivatives displayed significant activity, indicating potential applications in treating bacterial infections (Balamurugan et al., 2010).
- G-Protein Coupled Receptor (GPCR) Ligands and Anticancer Activity: Novel quinolines were recognized and evaluated as GPCR ligands through molecular evaluations. These compounds showed significant enhancement as phosphoinositol 3-kinase (PI3Kinase) inhibitors and appreciable enhancement in MTT assay of breast and skin cancer cell lines, indicating their potential as anticancer drugs with thrombolytic effects (Thangarasu et al., 2018).
特性
IUPAC Name |
4-[(E)-2-(4-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FNOS/c26-18-9-6-17(7-10-18)8-12-23-21-14-15-29-25(21)22-16-20(11-13-24(22)27-23)28-19-4-2-1-3-5-19/h1-13,16H,14-15H2/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYMFVCEBBXMTB-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1C(=NC3=C2C=C(C=C3)OC4=CC=CC=C4)C=CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=C1C(=NC3=C2C=C(C=C3)OC4=CC=CC=C4)/C=C/C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

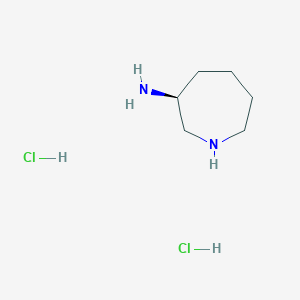
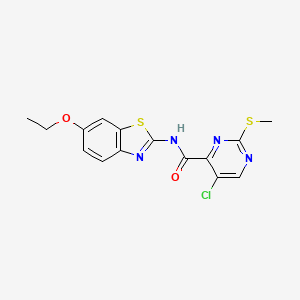
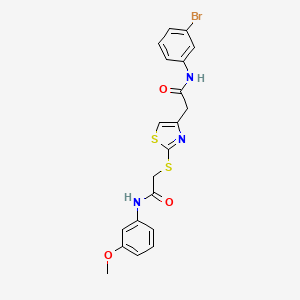
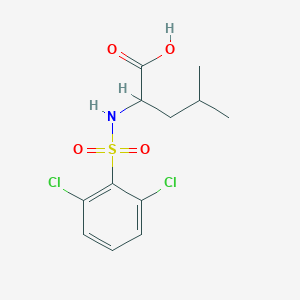

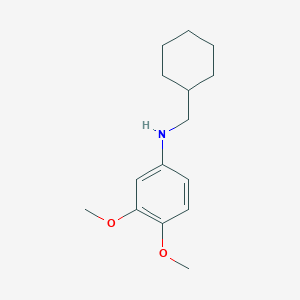
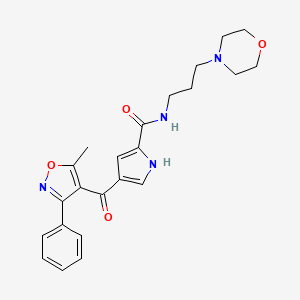
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide](/img/structure/B2425088.png)
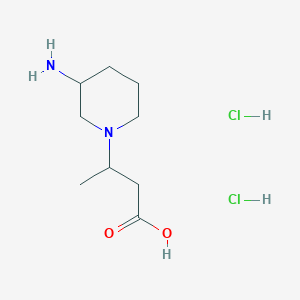
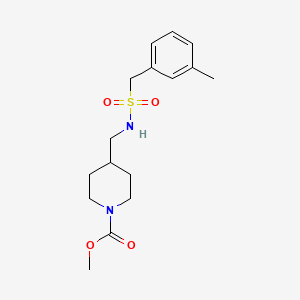
![N-(3-methoxybenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2425095.png)
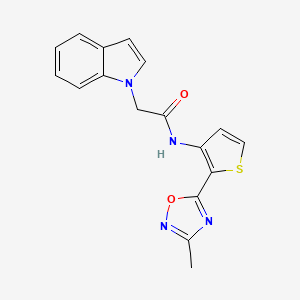
![5-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2425098.png)
